1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose
Overview
Description
1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose is a derivative of D-galactofuranose, a five-membered ring form of the sugar galactose. This compound is characterized by the presence of five benzoyl groups attached to the hydroxyl groups of the galactofuranose molecule. It is commonly used in carbohydrate chemistry for the synthesis of more complex molecules and as a protective group in various chemical reactions .
Mechanism of Action
Target of Action
It is used as a vital intermediate for the production of various drugs . It has been used in studying antiviral agents aimed at curbing diseases caused by RNA viruses .
Mode of Action
As a synthetic compound, it likely interacts with its targets in a way that inhibits the replication of RNA viruses .
Biochemical Pathways
Given its use in studying antiviral agents, it may be involved in pathways related to viral replication .
Result of Action
Given its use in studying antiviral agents, it may inhibit the replication of rna viruses, thereby curbing the progression of diseases caused by these viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose can be synthesized through a one-step benzoylation process. The reaction involves the treatment of D-galactofuranose with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale benzoylation reactions using similar conditions as described for laboratory synthesis. The scalability of the process depends on the availability of raw materials and the efficiency of the purification steps.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove benzoyl groups or to convert the compound into other derivatives.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace benzoyl groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce deprotected sugars or other derivatives.
Scientific Research Applications
1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a substrate for enzymatic reactions.
Medicine: It serves as a precursor for the synthesis of glycosylated drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetra-O-benzoyl-D-arabinofuranose: Similar in structure but with one less benzoyl group.
1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose: A similar compound with a six-membered ring structure instead of a five-membered ring.
Uniqueness
1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose is unique due to its specific substitution pattern and the presence of five benzoyl groups. This makes it particularly useful as a protective group in carbohydrate chemistry and for the synthesis of complex molecules.
Properties
IUPAC Name |
[(2R)-2-benzoyloxy-2-[(2S,3S,4R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32(48-37(43)28-18-8-2-9-19-28)33-34(49-38(44)29-20-10-3-11-21-29)35(50-39(45)30-22-12-4-13-23-30)41(51-33)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWBDGWDEQIAPH-JUIAQJPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]2[C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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